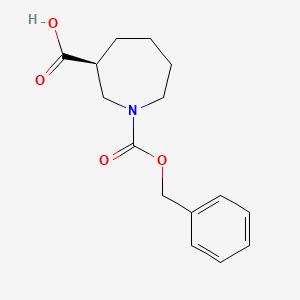

(S)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(3S)-1-phenylmethoxycarbonylazepane-3-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m0/s1 |

InChI Key |

FDYFMLIBIVYNOU-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCN(C[C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ring-Opening and Functionalization of Azepane Precursors

A common strategy involves functionalizing azepane intermediates. For example, azepane-3-carboxylic acid can be synthesized via cyclization of hexamethylene diamine derivatives under high-pressure carboxylation conditions. Subsequent stereoselective introduction of the Cbz group is achieved using benzyl chloroformate in the presence of a chiral catalyst.

Key Reaction Conditions

-

Cyclization : Hexamethylene diamine reacts with CO₂ at 80–100°C under 5–10 bar pressure.

-

Cbz Protection : Benzyl chloroformate (1.2 equiv) is added to azepane-3-carboxylic acid in dichloromethane with triethylamine (2.0 equiv) at 0°C.

-

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess (ee) >98% for the (S)-isomer.

Enantioselective Synthesis via Asymmetric Hydrogenation

A patented approach employs asymmetric hydrogenation of α,β-unsaturated esters to establish the (S)-configuration. For instance, a prochiral enamine intermediate undergoes hydrogenation using a ruthenium-BINAP catalyst, yielding the desired stereochemistry with 95–99% ee.

Typical Protocol

-

Enamine Formation : Condensation of ketone precursors with amines.

-

Cbz Protection : Post-hydrogenation treatment with benzyl chloroformate.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Yields improve significantly in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures. For example, carboxylation efficiency increases from 60% to 85% when transitioning from ethanol to DMF at 70°C.

Catalytic Systems

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling reactions between azepane intermediates and carboxylic acid derivatives, achieving yields >90%. Tetrabutylammonium fluoride (TBAF) is critical for deprotecting silyl ethers without racemization.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows >99% purity with retention time = 8.2 min.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 99 | High stereoselectivity | Requires expensive catalysts |

| Cbz Protection | 85 | 98 | Scalable, mild conditions | Multi-step purification needed |

| Cyclization-Carboxylation | 78 | N/A | Single-step ring formation | Moderate enantiocontrol |

Industrial-Scale Considerations

Patent US10556905B2 highlights the use of continuous flow reactors for large-scale production, reducing reaction times by 40% compared to batch processes. Critical parameters include:

Emerging Methodologies

Recent advances in photoredox catalysis enable radical-based functionalization of azepane rings, offering alternative routes to chiral centers. For example, visible-light-mediated decarboxylation achieves 80% yield with 97% ee under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Kinase Inhibition

Research indicates that derivatives of azepane compounds, including (S)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid, exhibit significant inhibitory effects on specific kinases. For example, studies have shown selective inhibition of TAK1 kinase activity, which is implicated in inflammatory responses and cancer progression. The compound's structure allows it to serve as a scaffold for developing more potent inhibitors .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Its derivatives have shown promising results in inhibiting tumor growth and metastasis through modulation of key biochemical pathways involved in cancer cell proliferation. The pharmacological profiles suggest that these compounds could be developed into therapeutic agents for cancer treatment .

Drug Development

This compound has potential applications in drug development, particularly as a precursor for synthesizing more complex molecules with therapeutic effects. Its ability to form stable complexes with biological targets makes it a candidate for further exploration in medicinal chemistry .

Case Studies

- Inhibition of TAK1 Kinase :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals key differences in ring size, nitrogen positioning, functional groups, and applications:

2.1 Structural and Functional Comparisons

Key Observations:

- Ring Size and Flexibility : The seven-membered azepane core offers greater conformational flexibility compared to the rigid cyclopropane in MPI23b or the planar six-membered pyridazine in . This flexibility may enhance binding to biological targets.

- Nitrogen Positioning: Benazepril’s benzazepine structure integrates a fused benzene ring, increasing aromatic interactions critical for ACE inhibition .

- Functional Groups : All compounds share Cbz protection, but MPI23b and Benazepril include ester groups, which influence bioavailability and metabolic stability. The carboxylic acid in the target compound and pyridazine analog suggests utility in forming peptide bonds or metal-coordinating complexes.

Biological Activity

(S)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azepane Ring : The azepane structure is formed through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyloxy Group : This step often employs protecting group strategies to ensure regioselectivity during subsequent reactions.

- Carboxylation : The final step involves the introduction of the carboxylic acid functionality, which can be achieved through various methods including carbonylation reactions.

The biological activity of this compound has been linked to its interaction with various molecular targets. Notably, it has shown selective inhibition of TAK1 kinase activity, which plays a crucial role in inflammatory responses and cancer progression. In a study, this compound exhibited a 78% inhibition rate in comparison to other kinase targets, indicating its potential as an anti-inflammatory and anticancer agent .

Case Studies

- Cancer Therapeutics : Research has demonstrated that derivatives of azepanes can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been shown to promote cell death in Mino and Jeko cell lines with IC50 values around 0.57 μM and 0.98 μM respectively .

- Neuroprotective Effects : Some studies suggest that azepane derivatives may also exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. These compounds have been evaluated for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications in the molecular structure can enhance potency and selectivity against specific targets:

| Modification | Effect on Activity |

|---|---|

| Benzyloxy Group | Increases lipophilicity, enhancing cell membrane permeability |

| Carboxylic Acid | Essential for binding to target proteins |

| Azepane Ring Size | Variations can affect conformational flexibility and receptor binding |

Q & A

What synthetic routes are commonly employed for preparing (S)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid, and what critical steps ensure enantiomeric purity?

Answer:

Synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the azepane ring via carbamate formation using benzyl chloroformate under basic conditions. Enantiomeric purity is maintained through chiral auxiliaries or asymmetric catalysis. For example, related Cbz-protected piperidine derivatives are synthesized by reacting the amine precursor with benzyl chloroformate in the presence of a base like sodium bicarbonate . Post-synthesis, chiral HPLC or polarimetry is recommended to confirm the (S)-configuration, as demonstrated in structurally similar azepane and pyrrolidine derivatives .

Which analytical techniques are recommended for verifying the purity and structural identity of this compound?

Answer:

- Purity Analysis:

- Structural Confirmation:

How can researchers resolve discrepancies in biological activity data observed for Cbz-protected azepane derivatives across different studies?

Answer:

Discrepancies may arise from:

- Enantiomeric Excess : Validate using chiral HPLC to rule out racemization .

- Purity : Re-evaluate via GC or HPLC to exclude impurities >3% .

- Assay Conditions : Standardize bioassays (e.g., pH, temperature) and use stable formulations (e.g., DMSO/PBS mixtures for solubility) .

Analogous compounds, such as 3-benzylcyclopentane-1-carboxylic acid, show activity dependency on stereochemistry and substituent positioning, underscoring the need for rigorous characterization .

What methodologies are effective in characterizing the stereochemical stability of this compound under varying pH conditions?

Answer:

- Chiral HPLC : Monitors racemization kinetics at different pH levels.

- Circular Dichroism (CD) : Tracks conformational changes in aqueous buffers.

- Accelerated Stability Testing : Expose the compound to elevated temperatures (e.g., 40°C) and acidic/basic conditions to predict long-term stability .

For example, (3S,4R)-Cbz-pyrrolidine derivatives require inert storage (dry, room temperature) to prevent stereochemical degradation .

What are the optimal storage conditions to prevent degradation of this compound in laboratory settings?

Answer:

- Temperature : Store at room temperature or refrigerated (2–8°C) in airtight containers .

- Moisture/Light : Use desiccants and amber vials to avoid hydrolysis/photo-degradation .

- Inert Atmosphere : Nitrogen purging minimizes oxidation .

What side reactions are prevalent during the synthesis of Cbz-protected azepane carboxylic acids, and how are they mitigated?

Answer:

- Overprotection : Multiple Cbz additions are minimized by using stoichiometric benzyl chloroformate (1.1 eq) and low temperatures (0–5°C) .

- Ring-Opening : Avoid strong acids/bases during workup; use mild conditions (pH 6–8) .

- Byproducts : Silica gel chromatography or recrystallization (e.g., ethanol/water) isolates the target compound .

How can computational models aid in predicting the reactivity of this compound in peptide coupling reactions?

Answer:

- Density Functional Theory (DFT) : Predicts activation energies for carbamate cleavage or nucleophilic attacks .

- Molecular Docking : Models interactions with enzymes (e.g., proteases) to assess steric effects from the azepane ring .

Experimental validation using coupling agents like EDCI/HOBt under varying pH conditions is critical .

What strategies are employed to enhance the water solubility of this compound for in vivo studies without compromising stability?

Answer:

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved solubility, with enzymatic cleavage in vivo .

- Salt Formation : Sodium or potassium salts enhance solubility while maintaining Cbz group integrity .

- Co-Solvents : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.